molecular formula C15H16N2OS B5878285 N-(2-methoxyphenyl)-N'-(3-methylphenyl)thiourea

N-(2-methoxyphenyl)-N'-(3-methylphenyl)thiourea

Cat. No. B5878285
M. Wt: 272.4 g/mol
InChI Key: UOTAEGCFOXVOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N'-(3-methylphenyl)thiourea, also known as Methoxyphenyl Thiourea (MPTU), is an organic compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

MPTU acts as a potent inhibitor of the TRPM8 ion channel by binding to a specific site on the channel, thereby preventing the influx of calcium ions into the cell. This inhibition leads to the suppression of various physiological processes, including pain sensation, thermoregulation, and cancer progression. Additionally, MPTU has been shown to interact with various proteins, including enzymes and receptors, leading to changes in their activity.
Biochemical and Physiological Effects:
MPTU has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensation in animal models, and to inhibit the growth of cancer cells. Additionally, MPTU has been shown to affect thermoregulation, leading to changes in body temperature. MPTU has also been shown to interact with various enzymes and receptors, leading to changes in their activity.

Advantages and Limitations for Lab Experiments

MPTU has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its mechanism of action has been well-studied. Additionally, MPTU has been shown to have potent inhibitory effects on the TRPM8 ion channel, making it a useful tool for studying the role of this channel in various physiological processes. However, MPTU also has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels, which may complicate its use in certain experiments. Additionally, MPTU has poor solubility in aqueous solutions, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of MPTU. One area of interest is the development of more potent and selective inhibitors of the TRPM8 ion channel, which may have therapeutic potential for the treatment of pain and cancer. Additionally, the use of MPTU as a fluorescent probe may be further explored, particularly in the study of protein-ligand interactions. Finally, the use of MPTU as a catalyst in organic synthesis may be further investigated, particularly in the development of new synthetic routes for complex molecules.
Conclusion:
In conclusion, MPTU is a thiourea derivative that has been widely used in scientific research due to its unique properties. It has been synthesized through various methods, and its mechanism of action has been well-studied. MPTU has been shown to have potent inhibitory effects on the TRPM8 ion channel, making it a useful tool for studying the role of this channel in various physiological processes. Additionally, MPTU has several biochemical and physiological effects, including the inhibition of pain sensation and cancer growth. While MPTU has some limitations for lab experiments, it has several future directions for further study, including the development of more potent and selective inhibitors of the TRPM8 ion channel, and the use of MPTU as a fluorescent probe and catalyst in organic synthesis.

Synthesis Methods

MPTU can be synthesized through various methods, including the reaction of 2-methoxyaniline and 3-methylphenyl isothiocyanate in ethanol, or by the reaction of 2-methoxyaniline and 3-methylphenyl isocyanate in the presence of a catalyst. The synthesis of MPTU is relatively simple and can be achieved using standard laboratory equipment.

Scientific Research Applications

MPTU has been widely used in scientific research due to its unique properties. It has been used as a potent inhibitor of the TRPM8 ion channel, which is involved in the sensation of cold. MPTU has also been used as a tool to study the role of TRPM8 in various physiological processes, including pain sensation, thermoregulation, and cancer progression. Additionally, MPTU has been used as a fluorescent probe to study the binding of small molecules to proteins, and as a catalyst in organic synthesis.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-11-6-5-7-12(10-11)16-15(19)17-13-8-3-4-9-14(13)18-2/h3-10H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTAEGCFOXVOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-(3-methylphenyl)thiourea

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